molecular formula C10H10O2 B1313701 8-Methylchroman-4-one CAS No. 49660-56-2

8-Methylchroman-4-one

Cat. No. B1313701
CAS RN: 49660-56-2
M. Wt: 162.18 g/mol
InChI Key: YRHXFIRIHICKTC-UHFFFAOYSA-N
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Description

8-Methylchroman-4-one is a heterobicyclic compound that acts as a building block in medicinal chemistry . It has a molecular formula of C10H10O2, an average mass of 162.185 Da, and a monoisotopic mass of 162.068085 Da .


Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .


Chemical Reactions Analysis

Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of chroman-4-one derivatives are closely related to their molecular structure. The vibrational spectroscopic measurements and DFT computations provide insights into the physical properties such as intermolecular hydrogen bonding and hyperpolarizability of these compounds.

Scientific Research Applications

Cosmetic Applications

8-Methylchroman-4-one: derivatives have been utilized as active compounds in cosmetic preparations. They are used for the care, improvement, and refreshment of the texture of skin and hair. These compounds can also be involved in the treatment of skin and hair-related defects such as inflammation, allergies, or aiding the wound healing process .

Synthetic Methodologies Improvement

There has been significant research focused on improving the synthetic methodologies of 4-chromanone-derived compounds , which includes 8-Methylchroman-4-one . Studies aim to enhance the efficiency and yield of these compounds for various applications .

Safety and Hazards

8-Methylchroman-4-one is classified under GHS07 with a signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and help in drug designing and development .

properties

IUPAC Name

8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHXFIRIHICKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457172
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49660-56-2
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of the 8-methylchroman-4-ones identified in Polygonatum verticillatum and what is their potential biological activity?

A1: Two 8-methylchroman-4-one derivatives were isolated from the rhizomes of Polygonatum verticillatum: 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one []. These compounds share a core chroman-4-one structure with variations in the substituents at the 3-position. The presence of hydroxyl groups and a methoxybenzyl group are notable structural features.

Q2: How were the 8-methylchroman-4-one derivatives from Polygonatum verticillatum quantified?

A2: A validated ultrahigh-performance liquid chromatography diode array detector quadrupole time-of-flight (UHPLC-DAD/QTOF) method was developed for the identification and quantification of 8-methylchroman-4-one derivatives in Polygonatum verticillatum extracts and fractions []. This method offered high sensitivity and accuracy for determining the concentration of these compounds in plant material.

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